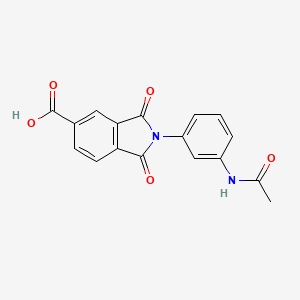![molecular formula C19H10BrCl4NO3 B12474788 5-bromo-3-chloro-2-hydroxy-N-[4-(2,4,5-trichlorophenoxy)phenyl]benzamide](/img/structure/B12474788.png)
5-bromo-3-chloro-2-hydroxy-N-[4-(2,4,5-trichlorophenoxy)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-3-chloro-2-hydroxy-N-[4-(2,4,5-trichlorophenoxy)phenyl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of multiple halogen atoms (bromine and chlorine) and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-chloro-2-hydroxy-N-[4-(2,4,5-trichlorophenoxy)phenyl]benzamide typically involves multiple steps, including halogenation, hydroxylation, and amide formation. One common synthetic route starts with the halogenation of a benzene derivative to introduce bromine and chlorine atoms. This is followed by hydroxylation to add the hydroxyl group. The final step involves the formation of the amide bond by reacting the halogenated and hydroxylated benzene derivative with 4-(2,4,5-trichlorophenoxy)aniline under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-chloro-2-hydroxy-N-[4-(2,4,5-trichlorophenoxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove halogen atoms or convert the amide group to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amide group can produce an amine .
Scientific Research Applications
5-bromo-3-chloro-2-hydroxy-N-[4-(2,4,5-trichlorophenoxy)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 5-bromo-3-chloro-2-hydroxy-N-[4-(2,4,5-trichlorophenoxy)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
5-bromo-4-chloro-3-hydroxyindole: Shares similar halogenation and hydroxylation patterns but differs in its core structure.
5-bromo-2-hydroxy-3-nitropyridine: Contains similar halogen and hydroxyl groups but has a nitro group instead of an amide.
Uniqueness
5-bromo-3-chloro-2-hydroxy-N-[4-(2,4,5-trichlorophenoxy)phenyl]benzamide is unique due to its specific combination of halogen atoms, hydroxyl group, and amide linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C19H10BrCl4NO3 |
|---|---|
Molecular Weight |
522.0 g/mol |
IUPAC Name |
5-bromo-3-chloro-2-hydroxy-N-[4-(2,4,5-trichlorophenoxy)phenyl]benzamide |
InChI |
InChI=1S/C19H10BrCl4NO3/c20-9-5-12(18(26)16(24)6-9)19(27)25-10-1-3-11(4-2-10)28-17-8-14(22)13(21)7-15(17)23/h1-8,26H,(H,25,27) |
InChI Key |
RUJKUVPGKCSLED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)Br)Cl)O)OC3=CC(=C(C=C3Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-iodophenyl)acetamide](/img/structure/B12474710.png)
![2-(4-methylphenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate](/img/structure/B12474711.png)
![1-{[(2-Methylbenzyl)sulfanyl]acetyl}piperidine-4-carboxamide](/img/structure/B12474712.png)
![3-chloro-N-(2-methoxyethyl)-4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}benzenesulfonamide](/img/structure/B12474719.png)
![(3E)-3-[2-(4-Methyl-2-nitrophenyl)hydrazin-1-ylidene]piperidin-2-one](/img/structure/B12474724.png)
![4-bromo-2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-6-ethoxyphenol](/img/structure/B12474725.png)
![ethyl 2-(acetylamino)-7-chloro-6-{(E)-[(2-hydroxyethyl)imino]methyl}-1-benzothiophene-3-carboxylate](/img/structure/B12474730.png)
![N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide](/img/structure/B12474742.png)

![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B12474763.png)
![1-[(3-Fluorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B12474775.png)
![1-[N-(4-bromophenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide](/img/structure/B12474782.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B12474790.png)

